2-(1-(3,4-Dichlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(1-(3,4-Dichlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3,4-Dichlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-dichlorostyrene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1-(3,4-Dichlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. It can also participate in oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2-(1-(3,4-Dichlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:
Chemistry: As a reagent in cross-coupling reactions to form complex organic molecules.
Biology: In the synthesis of biologically active compounds.
Medicine: For the development of new drugs and therapeutic agents.
Industry: In the production of polymers, agrochemicals, and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through the formation of carbon-carbon bonds via the Suzuki–Miyaura coupling reaction. The palladium catalyst facilitates the transmetalation process, where the boron moiety transfers to the palladium complex, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid
- 4,4,5,5-Tetramethyl-2-(phenylmethylene)-1,3,2-dioxaborolane
- 2-(1-Phenylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(1-(3,4-Dichlorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in specific synthetic applications where other boronic esters may not be as effective .
Properties
Molecular Formula |
C14H17BCl2O2 |
---|---|
Molecular Weight |
299.0 g/mol |
IUPAC Name |
2-[1-(3,4-dichlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H17BCl2O2/c1-9(10-6-7-11(16)12(17)8-10)15-18-13(2,3)14(4,5)19-15/h6-8H,1H2,2-5H3 |
InChI Key |
VZSNQRFRGXTWMC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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